molecular formula C14H21BrN2O2 B4958530 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide

2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide

Cat. No. B4958530
M. Wt: 329.23 g/mol
InChI Key: VMQVOUTYLMHQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide, also known as DMBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMBA is a member of the amide class of compounds and is characterized by its unique chemical structure, which consists of a brominated phenyl ring, a dimethylamino propyl group, and an acetamide moiety. In

Mechanism of Action

2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide exerts its effects by inducing DNA damage and mutations, which can lead to the formation of tumors. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide is metabolized in the liver to form reactive intermediates, which can bind to DNA and cause mutations. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical and Physiological Effects
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has been shown to induce a wide range of biochemical and physiological effects in animal models, including the formation of tumors, oxidative stress, inflammation, and DNA damage. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has also been shown to affect various signaling pathways involved in cell proliferation, survival, and apoptosis.

Advantages and Limitations for Lab Experiments

2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has several advantages as a research tool, including its ability to induce tumors in animal models, its well-characterized mechanism of action, and its availability as a synthetic compound. However, 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide also has several limitations, including its potential toxicity and carcinogenicity, which can pose risks to researchers and animals. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide also has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

Future research on 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide is likely to focus on its potential applications in cancer research and drug development. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide may also be used as a model compound for studying the effects of environmental pollutants on human health. Further studies are needed to fully elucidate the mechanisms of 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide-induced carcinogenesis and to identify potential therapeutic targets for cancer treatment.

Synthesis Methods

2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide can be synthesized using various methods, including the reaction of 4-bromo-2-methylphenol with N-(3-dimethylaminopropyl)acetamide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide product can be purified using column chromatography or recrystallization techniques.

Scientific Research Applications

2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and toxicology. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has been shown to induce the formation of tumors in various animal models, making it a valuable tool for studying the mechanisms of carcinogenesis. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has also been used as a model compound for studying the effects of environmental pollutants on human health.

properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O2/c1-11-9-12(15)5-6-13(11)19-10-14(18)16-7-4-8-17(2)3/h5-6,9H,4,7-8,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQVOUTYLMHQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide

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